8-(Difluoromethoxy)isoquinoline
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Overview
Description
8-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant roles in pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 8-(Difluoromethoxy)isoquinoline can be achieved through several routes:
Direct Fluorination: This method involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization.
Simultaneous Installation:
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
8-(Difluoromethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Difluoromethoxy)isoquinoline involves its interaction with various molecular targets and pathwaysThe exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-(Difluoromethoxy)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Fluoroquinolines: These compounds, such as ciprofloxacin and levofloxacin, are well-known for their antibacterial activity.
Trifluoromethylated Isoquinolines: These compounds have similar properties but often exhibit different biological activities due to the presence of the trifluoromethyl group.
Other Fluorinated Isoquinolines: Compounds like 8-fluoroisoquinoline and 8-chloroisoquinoline share structural similarities but differ in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
8-(difluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-3-1-2-7-4-5-13-6-8(7)9/h1-6,10H |
InChI Key |
DUQRTTVWJDKRBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)OC(F)F |
Origin of Product |
United States |
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